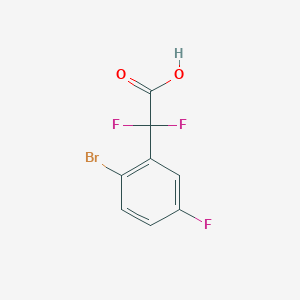![molecular formula C14H20FN5O B12300432 2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)
2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selgantolimod is a novel and potent selective small-molecule agonist of Toll-like receptor 8 (TLR8). It has been developed primarily for its potential use in treating chronic hepatitis B virus (HBV) infections. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogens and activating immune responses. Selgantolimod’s ability to modulate immune responses makes it a promising candidate for therapeutic applications in viral infections and possibly other diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Selgantolimod involves multiple steps, including the formation of its core structure and the introduction of functional groups that confer its biological activity. The synthetic route typically starts with the preparation of a pyrido[3,2-d]pyrimidine core, followed by the introduction of a fluorine atom and an amino group. The final steps involve the addition of a hexanol side chain, which is crucial for its activity as a TLR8 agonist.
Industrial Production Methods
Industrial production of Selgantolimod would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and possibly the development of more efficient catalytic processes to streamline the synthesis.
化学反応の分析
Types of Reactions
Selgantolimod undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Typically involves nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced or replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in various functionalized derivatives of Selgantolimod.
科学的研究の応用
Selgantolimod has a wide range of scientific research applications, particularly in the fields of immunology, virology, and oncology:
Immunology: Used to study the activation of immune responses via TLR8 and its downstream signaling pathways.
Virology: Investigated for its potential to treat chronic HBV infections by modulating the immune system to target and eliminate infected cells.
Oncology: Explored for its ability to enhance anti-tumor immune responses, making it a candidate for cancer immunotherapy.
作用機序
Selgantolimod exerts its effects by binding to and activating TLR8, which is expressed on various immune cells, including monocytes, dendritic cells, and regulatory T cells. Activation of TLR8 leads to the production of pro-inflammatory cytokines, chemokines, and interferons, which collectively enhance both innate and adaptive immune responses. This mechanism is particularly effective in targeting viral infections and potentially cancer cells.
類似化合物との比較
Similar Compounds
Vesatolimod: Another TLR agonist, specifically targeting TLR7, used in similar therapeutic contexts.
Tenofovir Disoproxil: A nucleotide reverse transcriptase inhibitor used in the treatment of HBV and HIV infections.
Bicyclol: An anti-hepatitis drug with immunomodulatory properties.
Uniqueness of Selgantolimod
Selgantolimod is unique in its selective activation of TLR8, which distinguishes it from other TLR agonists like Vesatolimod that target different TLRs. Its specific mechanism of action and the resulting immune modulation make it a promising candidate for treating chronic HBV infections and potentially other diseases that require robust immune responses.
Selgantolimod’s ability to induce a broad range of immune responses, including the activation of both innate and adaptive immune cells, sets it apart from other compounds. This makes it a versatile tool in the development of new therapeutic strategies for viral infections and cancer.
特性
分子式 |
C14H20FN5O |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol |
InChI |
InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20) |
InChIキー |
HTCJUBZBSJQWBW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


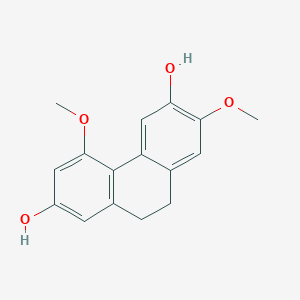
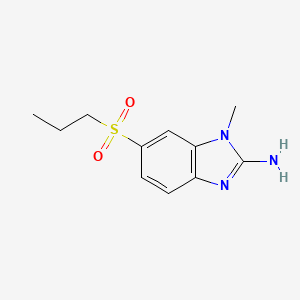
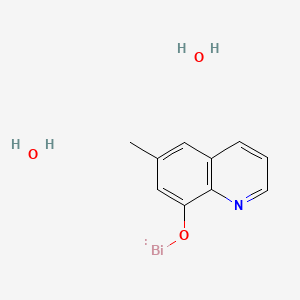
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)

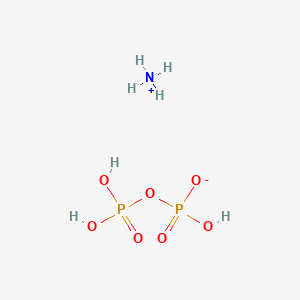
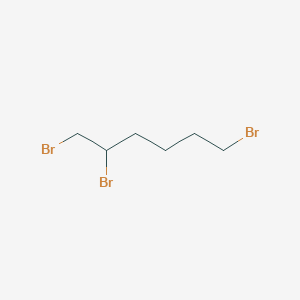
![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)

